

Golexanolone in Primary Biliary Cholangitis: A New Frontier for Cognitive Symptom Management

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Compound of Interest

Compound Name: Golexanolone

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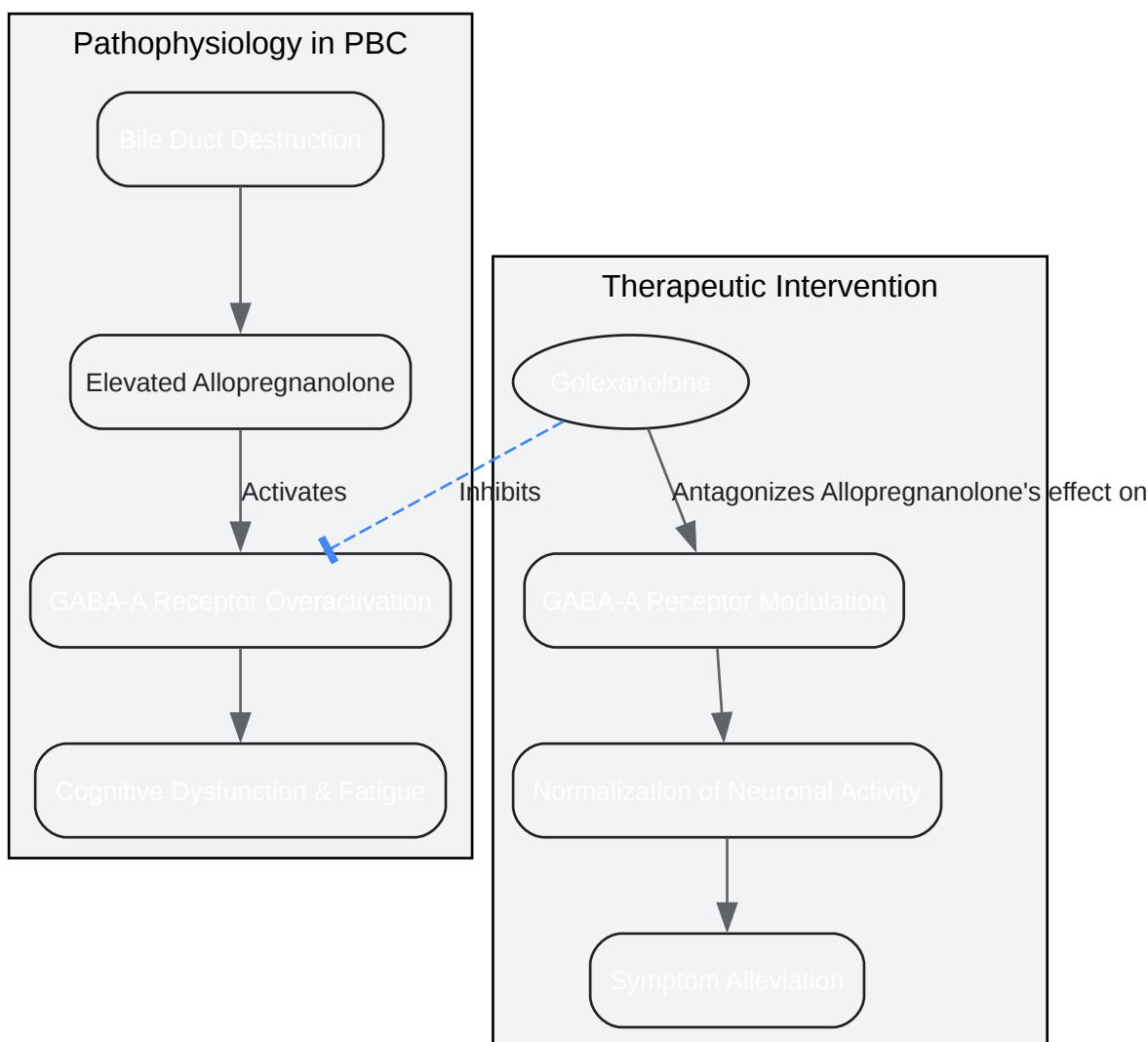
An investigational therapy, **golexanolone**, is currently under evaluation for its potential to alleviate the often-debilitating cognitive symptoms and fatigue associated with Primary Biliary Cholangitis (PBC). This guide offers a detailed comparison of **golexanolone** against placebo, drawing upon available preclinical data and the design of ongoing clinical trials. As of late 2025, definitive efficacy data from the pivotal clinical trial in PBC are still forthcoming, with top-line results anticipated in the first half of 2025.

Primary Biliary Cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of bile ducts.[1] Beyond the well-documented liver pathology, a significant number of patients with PBC experience profound fatigue and cognitive dysfunction, often referred to as "brain fog," which can severely impact their quality of life.[2][3] These neurological symptoms are thought to be linked to the overactivation of GABA-A receptors in the brain by neurosteroids like allopregnanolone, which can be elevated in PBC.[4][5]

Golexanolone (also known as GR3027) is a first-in-class GABAA receptor modulating steroid antagonist (GAMSA).[2] It is designed to selectively counteract the excessive activation of GABA-A receptors by molecules such as allopregnanolone, without completely blocking the receptor's function.[4][5] This targeted mechanism is expected to normalize brain activity and alleviate cognitive and fatigue symptoms with a potentially more favorable side-effect profile compared to other GABA-A receptor inhibitors.[4][5]

Putative Signaling Pathway of Golexanolone in PBC-Related Cognitive Dysfunction

The following diagram illustrates the proposed mechanism by which **golexanolone** may mitigate cognitive symptoms in Primary Biliary Cholangitis.



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Golexanolone's proposed mechanism of action in PBC.

Clinical Evaluation: A Look at the Evidence

While the pivotal Phase 1b/2 clinical trial (EudraCT 2022-000422-16) for **golexanolone** in PBC is ongoing, some insights can be gleaned from a completed Phase 2a trial in a related condition, hepatic encephalopathy (HE), which also involves cognitive impairment due to liver disease.^{[2][4]}

Quantitative Data from a Phase 2a Study in Hepatic Encephalopathy (EudraCT 2016-003651-30)

This pilot study provides the most relevant clinical data to date on the potential effects of **golexanolone** on cognitive and related functions. The table below summarizes key findings from this trial, which compared **golexanolone** to placebo in patients with covert hepatic encephalopathy.

Outcome Measure	Golexanolone vs. Placebo	p-value	Indication
Epworth Sleepiness Scale (ESS)	Directionally favorable change	0.047	Statistically significant improvement in daytime sleepiness.
EEG: Mean Dominant Frequency (MDF)	Directionally favorable change	0.142	Trend towards improvement in brain wave activity.
EEG: Delta+Theta/Alpha+Beta Ratio	Directionally favorable change	0.021	Statistically significant improvement in brain wave activity.
Continuous Reaction Time (CRT)	Directionally favorable change	Not Statistically Significant	No significant difference in reaction time.
Animal Naming Test (ANT)	Directionally favorable change	Not Statistically Significant	No significant difference in verbal fluency.
Psychometric Hepatic Encephalopathy Score (PHES)	Directionally favorable change	Not Statistically Significant	No significant difference in a composite cognitive score.

Data from a pilot Phase 2a study in patients with covert hepatic encephalopathy.[\[1\]](#)

It is important to note that while these results in a different patient population are encouraging, they are not directly transferable to patients with PBC.[\[1\]](#)

Experimental Protocols: The Ongoing PBC Clinical Trial

The current clinical investigation of **golexanolone** for PBC is a randomized, double-blind, placebo-controlled, two-part Phase 1b/2 study (EudraCT 2022-000422-16).[\[5\]](#)[\[6\]](#)

Study Design

The trial is structured in two parts to comprehensively evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **golexanolone**.^[1]

- Part A (Safety and Pharmacokinetics): This initial phase has been completed and assessed a 40 mg dose of **golexanolone** administered twice daily for five days against a placebo.^[6] The results indicated a favorable safety and tolerability profile, allowing the trial to proceed to Part B.^{[5][6]}
- Part B (Preliminary Efficacy): This ongoing part of the study will enroll approximately 84 participants who will be randomized in a 1:1:1 ratio to receive one of two dose levels of **golexanolone** (40 mg or 80 mg) or a placebo, taken orally twice daily for 28 days.^{[6][7]}

Participant Criteria

Eligible participants are adults aged 18-75 with a confirmed diagnosis of PBC who are experiencing clinically significant fatigue and cognitive symptoms.^[2] Patients may be on a stable dose of standard PBC therapy.^[3] Individuals with severe liver disease (cirrhosis) are excluded.^[3]

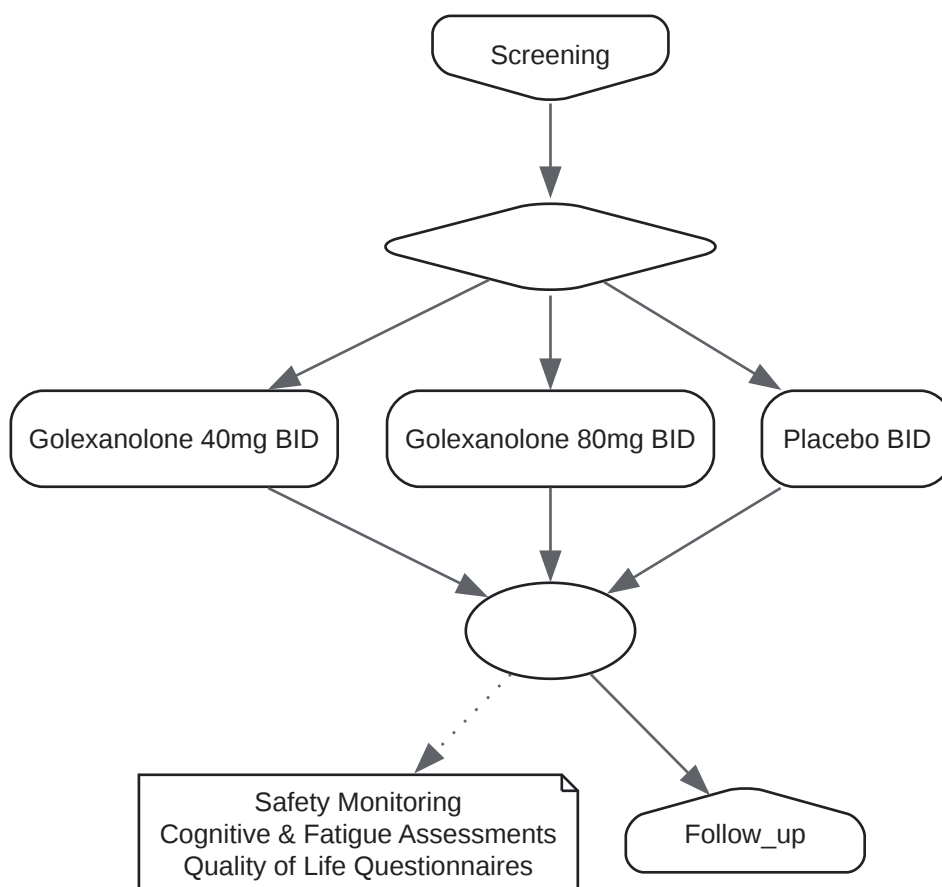
Outcome Measures

The primary endpoints of the trial are safety and tolerability.^[2] Secondary and exploratory endpoints are designed to measure the potential efficacy of **golexanolone** on the cognitive and fatigue symptoms of PBC and will include:^{[2][3]}

- Changes in cognitive function, assessed through various cognitive tests.
- Improvements in fatigue and daytime sleepiness, measured by validated questionnaires.
- Overall health-related quality of life.

Experimental Workflow

The following diagram outlines the workflow for a participant in Part B of the ongoing Phase 1b/2 clinical trial.



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Participant workflow in the Phase 1b/2 PBC trial (Part B).

Concluding Remarks

Golexanolone represents a novel and targeted approach to addressing the significant unmet need for treatments for the cognitive and fatigue symptoms of Primary Biliary Cholangitis. While the available data from a related condition are promising, the scientific and medical communities await the results of the ongoing, dedicated PBC clinical trial. The findings from this study will be crucial in determining the future role of **golexanolone** in the management of this complex and multifaceted disease.

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